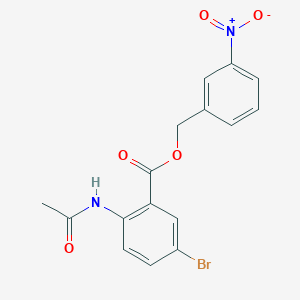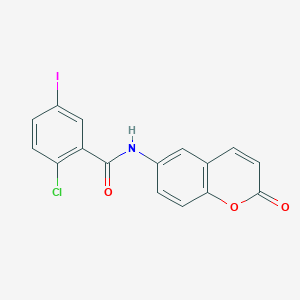
4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone
Overview
Description
4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone, also known as BMI or BRD-0705, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the family of isoxazolone derivatives, which have been shown to have a variety of biological activities. BMI has been reported to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone exerts its biological activity by binding to the acetyl-lysine binding pocket of the BET proteins, preventing them from interacting with chromatin and regulating gene expression. This leads to the downregulation of genes involved in various disease pathways, including oncogenesis and inflammation.
Biochemical and Physiological Effects:
4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone inhibits cell proliferation and induces apoptosis. In addition, 4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone has been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells. Furthermore, 4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone has several advantages as a tool compound for scientific research. It is a small molecule inhibitor that can be easily synthesized and modified. It has high potency and selectivity towards its target proteins, making it a valuable tool for investigating the role of these proteins in disease pathways. However, like all small molecule inhibitors, 4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone has limitations. It may have off-target effects, and its activity may be influenced by factors such as pH and temperature.
Future Directions
There are several future directions for the use of 4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone in scientific research. One area of interest is the development of more potent and selective BET inhibitors for the treatment of cancer and other diseases. In addition, 4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone and other isoxazolone derivatives may have potential applications in the development of new drugs for neurological disorders. Furthermore, the use of 4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone in combination with other therapeutic agents may enhance its efficacy and reduce potential side effects.
Scientific Research Applications
4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone has been extensively used in scientific research as a tool compound to investigate the role of various proteins and enzymes in disease pathways. For example, 4-(5-bromo-2-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone has been shown to inhibit the activity of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. BET inhibitors have been proposed as a potential therapy for cancer, inflammation, and other diseases.
properties
IUPAC Name |
(4Z)-4-[(5-bromo-2-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3/c1-21-15-8-7-13(18)9-12(15)10-14-16(19-22-17(14)20)11-5-3-2-4-6-11/h2-10H,1H3/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEYQUZDPXJGCI-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=NOC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C\2/C(=NOC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-benzyl-5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B3529979.png)
![ethyl {[3-(2-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3529986.png)

![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B3529991.png)
![N-(4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B3529999.png)

![N-[4-(1-azepanylcarbonyl)-1-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B3530022.png)
![N-(2-chlorophenyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B3530030.png)


![5-(4-chlorobenzylidene)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B3530069.png)
![N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B3530076.png)
![methyl 2-({[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3530084.png)
![1-benzyl-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B3530093.png)